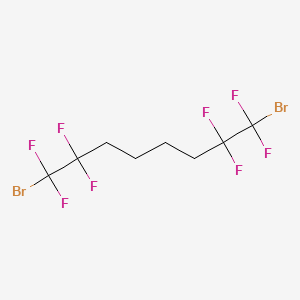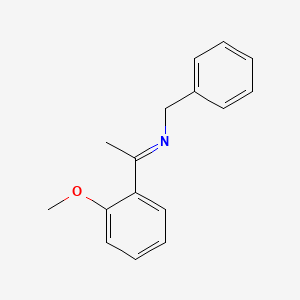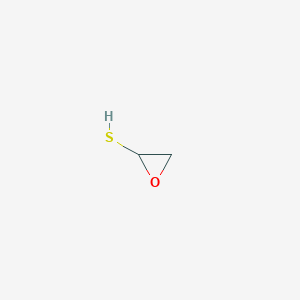
Oxirane-2-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Oxirane-2-thiol, also known as 2-Mercaptooxirane, is a compound that features both an epoxide and a thiol functional group. The presence of these two reactive groups makes it a versatile compound in organic synthesis and various industrial applications. The epoxide group is a three-membered cyclic ether, while the thiol group contains a sulfur atom bonded to a hydrogen atom.
準備方法
Synthetic Routes and Reaction Conditions: Oxirane-2-thiol can be synthesized through several methods One common approach involves the reaction of an alkene with a thiol in the presence of a catalyst For example, the epoxidation of an alkene followed by thiol addition can yield this compound
Industrial Production Methods: On an industrial scale, this compound can be produced by the catalytic oxidation of ethylene in the presence of a sulfur source. This method ensures high yield and purity, making it suitable for large-scale applications.
化学反応の分析
Types of Reactions: Oxirane-2-thiol undergoes various chemical reactions due to its reactive epoxide and thiol groups. These reactions include:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The epoxide ring can be reduced to form diols.
Substitution: Nucleophilic attack on the epoxide ring can lead to ring-opening reactions, forming various substituted products.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids can oxidize the thiol group.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can reduce the epoxide ring.
Substitution: Nucleophiles like amines or alcohols can attack the epoxide ring under acidic or basic conditions.
Major Products:
Oxidation: Disulfides.
Reduction: Diols.
Substitution: Various substituted alcohols or amines.
科学的研究の応用
Oxirane-2-thiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein modifications.
Medicine: this compound derivatives are explored for their potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is used in the production of polymers, coatings, and adhesives due to its ability to form strong covalent bonds.
作用機序
The mechanism of action of Oxirane-2-thiol involves the reactivity of its epoxide and thiol groups. The epoxide ring can undergo nucleophilic attack, leading to ring-opening reactions that form various products. The thiol group can participate in redox reactions, forming disulfides or undergoing further modifications. These reactions are crucial in its applications in organic synthesis and industrial processes.
類似化合物との比較
Ethylene oxide: A simple epoxide without the thiol group.
Propylene oxide: Another epoxide with a different alkyl group.
Thiirane: A three-membered ring containing sulfur instead of oxygen.
Uniqueness: Oxirane-2-thiol is unique due to the presence of both an epoxide and a thiol group, which imparts distinct reactivity and versatility. This dual functionality allows it to participate in a broader range of chemical reactions compared to similar compounds that contain only one of these functional groups.
特性
CAS番号 |
113403-05-7 |
|---|---|
分子式 |
C2H4OS |
分子量 |
76.12 g/mol |
IUPAC名 |
oxirane-2-thiol |
InChI |
InChI=1S/C2H4OS/c4-2-1-3-2/h2,4H,1H2 |
InChIキー |
RRSRKYQUKSNCIE-UHFFFAOYSA-N |
正規SMILES |
C1C(O1)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


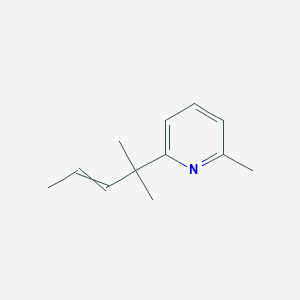
![1H-Pyrazole, 1-[(trifluoromethyl)sulfonyl]-](/img/structure/B14290806.png)
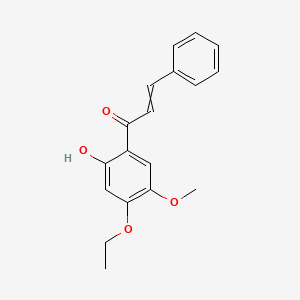
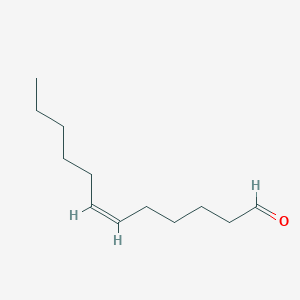
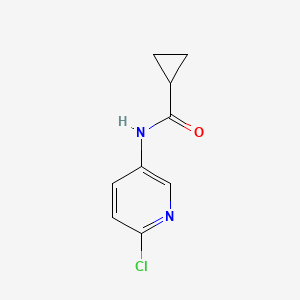

![{[2-(Furan-2-yl)propan-2-yl]oxy}(trimethyl)silane](/img/structure/B14290844.png)
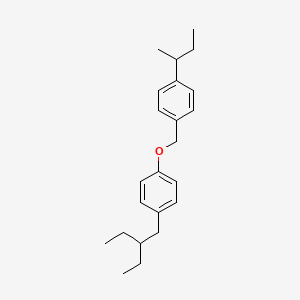


![1,2-Dibromo-4,5-bis[(dodecylsulfanyl)methyl]benzene](/img/structure/B14290867.png)
